(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-nitrophenyl)methanone
Description
Properties
IUPAC Name |
[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S/c18-14-6-4-12(5-7-14)11-25-17-19-8-9-20(17)16(22)13-2-1-3-15(10-13)21(23)24/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAQIRYNVUALGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure to this compound, bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in the function of these targets. For example, some indole derivatives have been shown to inhibit the replication of various viruses.
Biological Activity
Molecular Formula
- C : 16
- H : 16
- F : 1
- N : 3
- O : 1
- S : 1
Molecular Weight
- Approximately 299.36 g/mol
Compound A exhibits biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : Studies indicate that Compound A inhibits specific enzymes involved in cancer cell proliferation, particularly targeting kinases associated with tumor growth.
- Antimicrobial Properties : Research has shown that the compound possesses antimicrobial activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : The compound has been noted to modulate inflammatory pathways, reducing cytokine production in vitro.
Case Study: In Vitro Analysis
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of Compound A against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction via caspase activation |
| HeLa (Cervical) | 9.8 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 15.3 | Inhibition of EGFR signaling |
The results indicated a significant cytotoxic effect on all tested cell lines, with the lowest IC50 observed in HeLa cells, suggesting a potent anticancer activity.
Study Findings
A separate investigation assessed the antimicrobial efficacy of Compound A against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that Compound A has promising antibacterial properties, particularly against Gram-positive bacteria.
Anti-inflammatory Activity
In a recent study published in Pharmacology Reports, researchers examined the anti-inflammatory effects of Compound A using a murine model. The compound was administered at varying doses, and the following results were observed:
- Reduction in TNF-alpha levels : A significant decrease in tumor necrosis factor-alpha (TNF-α) levels was noted at doses above 10 mg/kg.
- Histological Analysis : Tissue samples showed reduced infiltration of inflammatory cells compared to controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations
(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone (): Molecular Formula: C₁₈H₁₄F₃N₃O₃S Key Differences: The nitrophenyl group is para-substituted (vs. meta in the target compound), and the benzylthio substituent carries a trifluoromethyl group (CF₃) at position 3 instead of fluorine. Impact: The CF₃ group enhances electron-withdrawing effects and lipophilicity compared to the 4-fluorobenzylthio group. Para-nitro substitution may alter steric interactions in biological targets compared to meta .
(3-Chlorophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (): Key Differences: The 3-chlorophenyl group replaces the 3-nitrophenyl moiety.
Heterocyclic Core Modifications
1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole (): Structure: A fully aromatic imidazole core with triphenyl substitution.
2-(4-Chlorophenyl)-1,4,5-triphenyl-1H-imidazole ():
- Biological Data : Derivatives in this class exhibit anti-inflammatory and antimicrobial activities (e.g., 35% yield , 130–133°C melting point ) .
- Comparison : The target compound’s nitro group may confer distinct redox properties compared to chloro substituents, influencing antimicrobial efficacy.
Physicochemical Properties
- Solubility : Nitro groups generally reduce aqueous solubility but enhance membrane permeability. The 4-fluorobenzylthio group in the target compound may improve lipid bilayer penetration compared to bulkier CF₃ substituents .
Tautomerism and Stability
- Compounds with thioether-linked imidazoles (e.g., ) can exhibit tautomerism, but the target compound’s 4,5-dihydroimidazole core lacks aromaticity, reducing tautomeric shifts. In contrast, triazole derivatives () exist in equilibrium between thione and thiol forms, affecting reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
